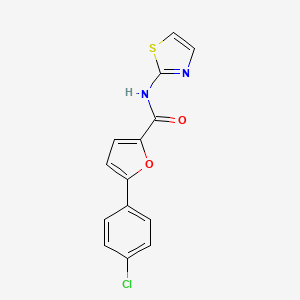

5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Description

5-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide backbone substituted with a 4-chlorophenyl group at the 5-position and a 1,3-thiazol-2-yl moiety as the amide substituent. This structure combines aromatic, electron-withdrawing (chlorophenyl), and heterocyclic (thiazole) components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2S/c15-10-3-1-9(2-4-10)11-5-6-12(19-11)13(18)17-14-16-7-8-20-14/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJDPQCUBBJLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330384 | |

| Record name | 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808122 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

213911-09-2 | |

| Record name | 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of appropriate thioamide and α-haloketone precursors.

Coupling Reactions: The final step involves coupling the furan ring with the thiazole ring and the chlorophenyl group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of N-(1,3-thiazol-2-yl)furan-2-carboxamides. Below is a systematic comparison with structurally related analogs:

Table 1: Key Structural Features and Hypothesized Properties

Electronic and Steric Effects

- However, the 3-chlorophenyl variant () may exhibit reduced steric hindrance compared to the 4-substituted derivative, favoring interactions with flat binding sites.

- Thiazole Modifications: Methyl substitution on the thiazole () introduces steric hindrance that could limit rotational freedom, whereas morpholinomethyl-phenyl () adds a hydrophilic group, likely improving aqueous solubility .

Computational and Experimental Insights

- SHELX Applications : Crystal structures of related compounds (e.g., and ) likely employed SHELX programs for refinement, given their dominance in small-molecule crystallography .

- Multiwfn Analysis : Electron localization function (ELF) studies using Multiwfn could elucidate charge distribution differences between chloro- and bromo-substituted analogs, informing reactivity predictions .

Biological Activity

5-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a furan ring fused with a thiazole moiety and a 4-chlorophenyl group. Its molecular formula is , and it has been identified as a promising candidate for drug development due to its unique structural characteristics.

Antimicrobial Activity

Research indicates that 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide exhibits significant activity against Mycobacterium tuberculosis , suggesting it interferes with essential metabolic pathways crucial for the bacterium's growth and survival. The compound's mechanism likely involves disruption of cell wall synthesis or inhibition of key enzymes within the mycobacterial metabolic network.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In one study, derivatives of this compound were tested against various cancer cell lines, including fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). Notably, one derivative demonstrated an IC50 value of 19.56 µM against HT-1080 cells, indicating potent cytotoxicity . The mechanism of action appears to involve the induction of apoptosis via activation of caspase pathways and cell cycle arrest at the G2/M phase .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Case Studies and Research Findings

-

Antitubercular Activity :

- A study demonstrated that 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide effectively inhibited Mycobacterium tuberculosis in vitro. The specific biochemical pathways affected are still under investigation but are believed to be critical for bacterial survival.

- Cytotoxicity in Cancer Cells :

- Antiviral Activity :

Q & A

Q. What are the common synthetic routes for 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via condensation reactions between functionalized furan and thiazole precursors. For example, coupling 5-(4-chlorophenyl)furan-2-carboxylic acid with 2-aminothiazole using activating agents like POCl₃ or carbodiimides (e.g., DCC) is a standard approach . Reaction conditions such as solvent polarity (e.g., pyridine for acid scavenging), temperature (typically 80–100°C for amide bond formation), and catalyst selection significantly impact yield. For instance, excess POCl₃ may improve activation of the carboxylic acid but requires careful pH control during workup to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the chlorophenyl and thiazole substituents.

- FTIR for verifying carbonyl (C=O) and amide (N–H) functional groups.

- X-ray crystallography to resolve stereoelectronic effects, such as planarity between the furan and thiazole rings, which influences π-π stacking .

- High-resolution mass spectrometry (HRMS) for molecular weight validation. Chromatographic purity assessment (HPLC/GC) is critical, especially when byproducts like unreacted thiazole-2-amine are present .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer: Begin with in vitro assays targeting enzymes or receptors structurally related to its heterocyclic motifs. For example:

- Enzyme inhibition assays (e.g., cyclooxygenase COX1/2) due to similarities with thiazole-containing inhibitors .

- Antimicrobial screening (MIC assays) against Gram-positive/negative strains, as furan-thiazole hybrids often disrupt bacterial membrane integrity .

- Cytotoxicity profiling (MTT assay) in cancer cell lines, given the chlorophenyl group’s potential for intercalation .

Advanced Research Questions

Q. How can researchers optimize the reaction pathway to enhance regioselectivity in the formation of the thiazole-carboxamide bond?

- Methodological Answer: Regioselectivity challenges arise from competing nucleophilic sites on the thiazole ring. Strategies include:

- Protecting group chemistry : Temporarily block the thiazole’s 5-position with a Boc group to direct coupling to the 2-amine .

- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics, improving yield to >85% in some cases .

- Catalyst screening : Pd-based catalysts or organocatalysts (e.g., DMAP) can enhance coupling efficiency between sterically hindered groups .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer: Discrepancies often stem from solvation effects or target flexibility. Mitigation approaches:

- Molecular dynamics (MD) simulations : Account for protein conformational changes (e.g., induced-fit binding) not captured in rigid docking .

- Free-energy perturbation (FEP) : Quantifies binding affinity differences between predicted and observed active conformers .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with CF₃ on the phenyl ring) to validate computational models .

Q. What are the key considerations for designing derivatives to improve metabolic stability without compromising target binding?

- Methodological Answer:

- Bioisosteric replacement : Substitute the furan oxygen with a sulfur atom (thiophene) to reduce oxidative metabolism while maintaining aromaticity .

- Steric shielding : Introduce methyl groups ortho to the amide bond to hinder cytochrome P450-mediated degradation .

- Prodrug approaches : Mask the carboxamide as an ester to enhance oral bioavailability, with enzymatic cleavage in target tissues .

Data Contradiction Analysis

- Example Issue : Conflicting reports on antibacterial efficacy against S. aureus.

Structural Optimization Table

| Modification Site | Strategy | Expected Outcome | Reference |

|---|---|---|---|

| Thiazole C5 | Introduce electron-withdrawing groups (e.g., NO₂) | Enhanced enzyme inhibition via H-bonding | |

| Furan C3 | Methyl substitution | Increased metabolic stability | |

| Chlorophenyl ring | Replace Cl with CF₃ | Improved lipophilicity and target affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.